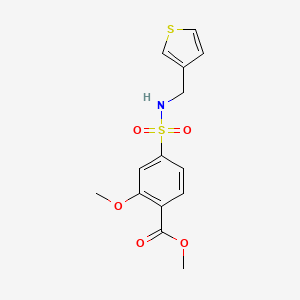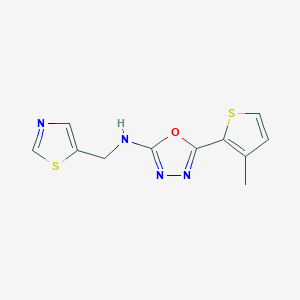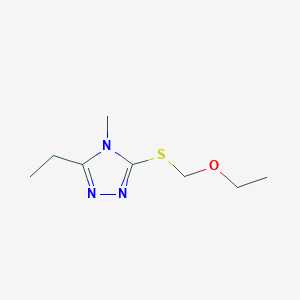![molecular formula C18H20N4O3 B6625123 N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide, commonly known as MPFC, is a chemical compound with potential applications in scientific research. MPFC is a synthetic compound that belongs to the class of furan carboxamides. It has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.
Mécanisme D'action
The mechanism of action of MPFC is not fully understood, but it is believed to involve the modulation of the GABA-A receptor. MPFC has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This may explain its anxiolytic effects and potential therapeutic applications.
Biochemical and Physiological Effects
MPFC has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, and to have sedative effects. MPFC has also been shown to have anticonvulsant effects, making it a potential candidate for the development of new anticonvulsant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPFC is its high purity and yield, making it a cost-effective compound for scientific research. MPFC also exhibits high binding affinity for the GABA-A receptor, making it a valuable tool for studying the receptor's function. However, one of the limitations of MPFC is its lack of selectivity for the GABA-A receptor, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of MPFC in scientific research. One potential direction is the development of new anxiolytic drugs based on the structure of MPFC. Another potential direction is the study of the GABA-A receptor and its role in anxiety and sedation. Additionally, MPFC may be used in the development of new anticonvulsant drugs, or in the study of the mechanisms of action of existing anticonvulsant drugs.
Conclusion
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide, or MPFC, is a synthetic compound with potential applications in scientific research. It exhibits binding affinity for the GABA-A receptor, and has been shown to have various biochemical and physiological effects. MPFC has potential applications in the development of new anxiolytic and anticonvulsant drugs, and in the study of the mechanisms of action of these drugs. Further research is needed to fully understand the potential of MPFC in scientific research.
Méthodes De Synthèse
The synthesis of MPFC involves several steps, including the reaction of 4-methoxyphenylhydrazine with propargyl alcohol to form the corresponding propargyl hydrazine. This is followed by the reaction of the propargyl hydrazine with 2-(bromomethyl)furan-3-carboxylic acid to form the final product, MPFC. The synthesis of MPFC has been optimized to yield high purity and high yields, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
MPFC has potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to exhibit binding affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sedation. MPFC has also been shown to have anxiolytic effects in animal models, making it a potential candidate for the development of new anxiolytic drugs.
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-4-17-16(9-10-25-17)18(23)19-11-13-12-22(21-20-13)14-5-7-15(24-2)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZEBNDAOVWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)NCC2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)



![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)